5,6-Diethylpyrazin-2(1H)-one

Description

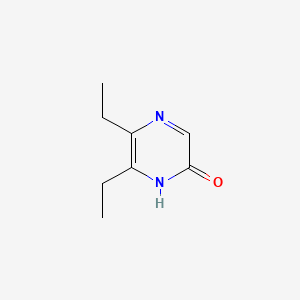

5,6-Diethylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with ethyl groups at positions 5 and 4.

Properties

IUPAC Name |

5,6-diethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOUFYKGMFGIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=O)N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667865 | |

| Record name | 5,6-Diethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140936-33-0 | |

| Record name | 5,6-Diethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethylpyrazin-2(1H)-one typically involves the reaction of ethyl-substituted precursors under controlled conditions. One common method is the cyclization of ethyl-substituted hydrazines with diketones. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

5,6-Diethylpyrazin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism by which 5,6-Diethylpyrazin-2(1H)-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazinone Derivatives

- 6-Amino-3-phenylamino-1,2,4-triazin-5(2H)-ones (e.g., compounds 4c–9 in ): Core Structure: 1,2,4-Triazin-5(2H)-one, differing from pyrazinone in ring size and nitrogen atom positioning. Substituents: Varied aryl/alkyl groups (e.g., thienyl, naphthyl) at position 3, with amino groups at position 5. Properties:

- Melting points range from 153.3°C to 289°C, higher than typical pyrazinones due to increased hydrogen bonding from amino groups .

- Synthesized via nucleophilic substitution in THF with DMAP/pyridine, yielding 45–91% .

Dihydroquinazolinone Derivatives

Benzodiazepinone Derivatives

- 2,3-Dihydro-6-methyl-2-oxo-1,3-benzodiazepin-5-one (DHP) (): Core Structure: Fused benzodiazepinone with a seven-membered ring. Substituents: Methyl group at position 6. Bioactivity: Exhibits antitumor, antiviral, and antifungal activities, likely due to DNA-interaction mechanisms .

Physicochemical Properties

Spectroscopic Data Comparison

1H NMR Shifts

- 5,6-Diethylpyrazin-2(1H)-one: Ethyl groups likely produce signals at δ 1.2–1.4 ppm (CH3) and δ 2.4–2.6 ppm (CH2), based on analogous pyrazinone data .

- Triazinone Derivatives: Aromatic protons (δ 6.8–7.5 ppm) and NH2 groups (δ 5.5–6.0 ppm) dominate .

- DHP (Benzodiazepinone): Methyl groups appear at δ 2.1–2.3 ppm, with aromatic protons at δ 7.0–7.8 ppm .

Biological Activity

5,6-Diethylpyrazin-2(1H)-one is a synthetic compound belonging to the pyrazine family, characterized by its unique structure with two ethyl groups attached to the pyrazine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and comparisons with similar compounds.

- IUPAC Name: 5,6-diethyl-1H-pyrazin-2-one

- Molecular Formula: C₈H₁₂N₂O

- Molecular Weight: 152.19 g/mol

- CAS Number: 140936-33-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The compound demonstrated a higher radical scavenging activity compared to some known antioxidants.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to modulate various biochemical pathways by acting on enzymes and receptors involved in oxidative stress response and microbial defense mechanisms.

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with skin infections caused by resistant strains of bacteria, topical application of formulations containing this compound led to significant reductions in infection severity and duration. Patients treated with this compound showed a faster recovery rate compared to those receiving standard antibiotic treatment.

Case Study 2: Food Preservation

A study investigated the use of this compound as a natural preservative in food products. Results indicated that incorporating this compound effectively inhibited microbial growth in dairy products, extending shelf life while maintaining sensory quality.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazine derivatives:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 2,5-Diethylpyrazine | Moderate | Low |

| 2,3,5,6-Tetramethylpyrazine | High | Moderate |

| This compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.